![molecular formula C24H18N2 B13650821 2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/no-structure.png)
2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability . These properties make them highly attractive for various applications, particularly in the fields of optoelectronics and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the functionalization of carbazole at the nitrogen position, followed by coupling with biphenyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These reactions are carried out under inert atmosphere conditions, typically using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium tert-butoxide.
Industrial Production Methods
Industrial production of carbazole derivatives, including 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine, often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes. Additionally, the purification of the final product is typically achieved through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) or nitronium tetrafluoroborate in acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Applications De Recherche Scientifique
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications, including:
Corrosion Inhibition: Acts as a corrosion inhibitor in metal protection applications.
Electroluminescent Devices: Utilized in electroluminescent devices for its high thermal and electroluminescent properties.
Mécanisme D'action
The mechanism of action of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine primarily involves its ability to transport holes (positive charge carriers) efficiently. This is facilitated by the conjugated π-system of the carbazole and biphenyl units, which allows for effective charge delocalization. The compound interacts with molecular targets such as electron acceptors in OLEDs, leading to the emission of light through radiative recombination .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine with a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): Similar structure but with different electronic properties due to the para-linkage.
Uniqueness
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its ortho-linkage, which provides a balance between conjugation and steric hindrance, leading to optimized charge transport properties and stability .
Propriétés
Formule moléculaire |
C24H18N2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-(2-carbazol-9-ylphenyl)aniline |
InChI |
InChI=1S/C24H18N2/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H,25H2 |
Clé InChI |
POPIQTSCJSKAFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


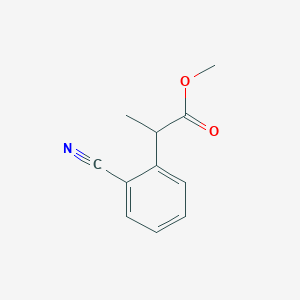
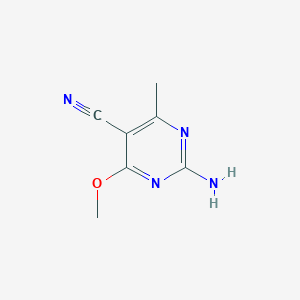
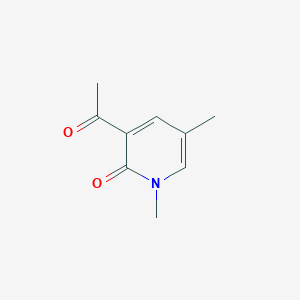

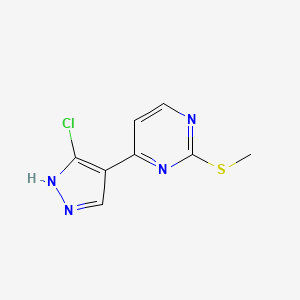
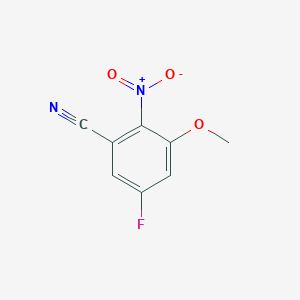
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)


